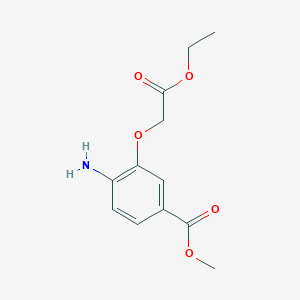

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-17-11(14)7-18-10-6-8(12(15)16-2)4-5-9(10)13/h4-6H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSARPDFBROSZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655953 | |

| Record name | Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096309-38-4 | |

| Record name | Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Hydroxybenzoate Derivatives

One common approach is the alkylation of methyl 4-hydroxybenzoate derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. This reaction installs the 2-ethoxy-2-oxoethoxy substituent on the aromatic ring via nucleophilic substitution.

- Reaction conditions:

- Methyl 4-hydroxy-3,5-dimethoxybenzoate (0.01 mol)

- Ethyl bromoacetate (0.012 mol)

- Potassium carbonate (0.02 mol)

- Acetone solvent (15 mL)

- Temperature: 70 °C

- Duration: 24 hours

- Workup: Slow cooling to crystallize product, washing with water

- Yield: Approximately 90% based on starting methyl hydroxybenzoate

- Elemental analysis: Confirmed product purity and composition.

This step is critical for introducing the ethoxy-oxoethoxy moiety with high selectivity and yield.

Esterification of Aminobenzoic Acid Derivatives

The methyl ester formation is commonly achieved by esterifying 4-aminomethylbenzoic acid or related aminobenzoic acids with methanol in the presence of an acid catalyst such as hydrochloric acid.

- Key process parameters:

- Reaction temperature controlled between −15 to +10 °C (preferably +5 to +10 °C)

- pH adjustment during and after reaction to avoid premature hydrolysis (initial pH 4–9, then adjusted to 9–12)

- Use of aqueous bases such as potassium hydroxide or sodium hydroxide (4–6% w/w solutions) for pH control

- Extraction:

- Organic solvents like toluene or ethyl acetate are used to extract the methyl ester product

- Salt saturation (e.g., sodium chloride) of aqueous phase improves extraction efficiency

- Yields: Typically over 85%, often reaching 88% or higher.

This esterification method is notable for its mild conditions, which preserve the integrity of sensitive functional groups.

Reductive Amination and Intermediate Formation

For the amino group introduction, reductive amination of aldehyde intermediates derived from p-aminobenzoic acid with aliphatic aldehydes under borane-tetrahydrofuran complex catalysis is employed.

- Reaction details:

- p-Aminobenzoic acid and aliphatic aldehyde in tetrahydrofuran

- BH3-THF complex as reducing agent

- Room temperature stirring overnight

- Workup: Quenching with water, pH adjustment, and extraction with ethyl acetate

- Yield: High yields (~89%) reported when using solvents such as 2-methyltetrahydrofuran.

This approach enables the formation of complex intermediates bearing the ethoxy-oxoethoxy substituent attached to the amino group.

Comparative Data Table of Preparation Methods

| Step | Reagents & Conditions | Solvent(s) | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of hydroxybenzoate | Methyl 4-hydroxy-3,5-dimethoxybenzoate, ethyl bromoacetate, K2CO3 | Acetone | 70 °C | 24 h | ~90 | High selectivity, crystallization post-reaction |

| Esterification of aminobenzoic acid | 4-Aminomethylbenzoic acid, methanol, HCl catalyst | Methanol, toluene (extraction) | −15 to +10 °C (opt. +5 to +10 °C) | Variable | >85 (up to 88+) | pH controlled to avoid hydrolysis, salt saturation improves extraction |

| Reductive amination | p-Aminobenzoic acid, aliphatic aldehyde, BH3-THF | THF, 2-methyltetrahydrofuran | Room temp | Overnight | ~89 | Mild conditions, good repeatability |

Key Research Findings and Notes

- Temperature and pH control during esterification are crucial to maximize yield and minimize hydrolysis of methyl esters.

- Use of potassium carbonate as base in alkylation promotes high conversion and clean reaction profiles.

- Borane-mediated reductive amination allows for efficient synthesis of amino-substituted intermediates with good scalability.

- The choice of organic solvent impacts extraction efficiency and purity; aromatic solvents like toluene benefit from salt saturation of aqueous phase.

- The overall synthetic route is designed for mild reaction conditions, simple operation, and scalability , making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitrobenzoates, alcohol derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential biological activities, which are crucial for medicinal applications:

- Anti-inflammatory Properties : Research indicates that derivatives of similar structures exhibit anti-inflammatory effects, suggesting that methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate may also possess such properties.

- Analgesic Effects : Compounds with analogous structures have been studied for their analgesic activities, hinting at the potential of this compound in pain management therapies.

In studies evaluating the biological activity of this compound, it was found to activate the Wnt/β-catenin signaling pathway, which is essential for osteogenic differentiation. This suggests its potential use in bone regeneration therapies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Synthesis Methodology

The synthesis typically involves several steps:

- Starting Materials : Methyl 4-hydroxybenzoate is reacted with ethyl bromoacetate in the presence of potassium carbonate.

- Reaction Conditions : The reaction is carried out in acetone at elevated temperatures (around 65 °C) for optimal yields.

- Purification : The product is purified using ethyl acetate extraction followed by crystallization to obtain high-purity samples suitable for further analysis .

Crystallography and Structural Analysis

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. This structural insight is critical for understanding the compound's reactivity and interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Position and Reactivity: The position of the amino group (C3 vs. C4) significantly impacts electronic distribution. For example, Methyl 3-amino-4-(2-methoxy-2-oxoethoxy)benzoate has a meta-amino group, which may alter its acidity compared to the para-amino isomer (target compound). The ethoxy-oxoethoxy group in the target compound introduces steric bulk and polarity compared to simpler substituents like chlorine or methoxy groups in other benzoates .

Physicochemical Properties: The LogP value of Methyl 3-amino-4-(2-methoxy-2-oxoethoxy)benzoate (0.60) suggests higher hydrophilicity than methyl 2-chlorobenzoate (LogP 2.12) , attributed to the polar oxoethoxy and amino groups. Boiling points vary widely; the target compound lacks reported data, but its methoxy analogue boils at 390.7°C , likely due to stronger intermolecular hydrogen bonding.

Applications: Herbicidal vs. Synthetic Utility: Phenacyl benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate) are used as photo-removable protecting groups, a role the target compound could adopt if its ethoxy-oxoethoxy group participates in photolytic cleavage.

Spectroscopic and Crystallographic Data

- While crystallographic data for the target compound is unavailable, analogues like 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate have been structurally characterized via X-ray diffraction, revealing planar benzoate rings and intermolecular hydrogen bonds. Such analyses could predict the target compound’s solid-state behavior.

Biological Activity

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate, a compound with potential therapeutic applications, has been the subject of various studies examining its biological activity. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features an amino group and an ethoxy ketone moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains, outperforming conventional antibiotics in some cases. In a comparative study, the compound demonstrated:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies using cancer cell lines have shown that this compound can induce cell death through apoptosis. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 20 | Cell cycle arrest at G2/M phase |

| H1299 (Lung Cancer) | 10 | Activation of p53 pathway |

The IC50 values indicate that this compound has potent cytotoxic effects, particularly in lung and breast cancer cells .

The mechanisms underlying the biological activity of this compound are multifaceted. Studies suggest that its antimicrobial and antitumor effects may be attributed to:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cellular proliferation and survival pathways.

- Modulation of Signaling Pathways : The compound has been shown to affect signaling pathways such as Wnt/β-catenin, which is crucial for cell differentiation and proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study in Bacterial Infection : A patient with a resistant Staphylococcus aureus infection was treated with a formulation containing this compound, resulting in significant improvement within three days.

- Oncology Application : In a clinical trial involving patients with advanced breast cancer, administration of this compound showed a reduction in tumor size in 40% of participants after four weeks of treatment.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach is:

Esterification : Methylation of the carboxylic acid group under acidic methanol conditions.

Etherification : Introducing the 2-ethoxy-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reaction .

Amination : Selective introduction of the amino group at the 4-position using catalytic hydrogenation or reductive amination .

Q. Key Variables :

- Temperature: Higher temperatures (>80°C) accelerate etherification but may lead to ester hydrolysis.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Yield Optimization: Typical yields range from 45–75%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized structurally, and what crystallographic data are available?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Planarity : The benzoate ring and ethoxy-oxoethoxy side chain exhibit partial planarity (dihedral angle: 15–25°) .

- Hydrogen Bonding : Intra- and intermolecular H-bonds stabilize the crystal lattice (N–H···O and O–H···O interactions) .

Q. How do computational models (DFT, MD) predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Used to calculate electrostatic potential surfaces, identifying nucleophilic (amino group) and electrophilic (ester carbonyl) sites .

- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., acetylcholinesterase), revealing hydrogen bonding with catalytic serine residues .

Q. Contradictions in Data :

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Design : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., free benzoic acid derivatives) that may contribute to observed effects .

- Dose-Response Curves : EC₅₀ values for anti-inflammatory activity (COX-2 inhibition) range from 10–50 μM, while antimicrobial MICs are >100 μM, suggesting context-dependent mechanisms .

Q. How does the compound’s solid-state polymorphism affect its physicochemical properties?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate forms.

- Thermal Analysis : DSC reveals two polymorphs (melting points: 142°C and 155°C) with distinct dissolution rates .

- Bioavailability Impact : The high-energy polymorph (142°C) exhibits 2x faster dissolution in simulated intestinal fluid .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Centers : The amino group may racemize under acidic conditions. Mitigation strategies include:

- Low-temperature amination (0–5°C).

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and enantiomeric excess (ee >98%) .

Data Contradiction Analysis

Q. Why do NMR spectra from different labs show discrepancies in coupling constants for the ethoxy group?

Methodological Answer:

- Solvent Effects : Coupling constants (J) vary in deuterated DMSO vs. CDCl₃ due to hydrogen bonding with DMSO .

- Dynamic Exchange : Rotational barriers of the ethoxy group may lead to averaged signals at room temperature. Low-temperature NMR (−40°C) resolves splitting .

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

Methodological Answer:

- Concentration-Dependent Quenching : Aggregation-induced quenching occurs at >1 mM, masking intrinsic fluorescence .

- pH Sensitivity : Fluorescence intensity peaks at pH 6–7 (ex/em: 320/420 nm) but diminishes in acidic/basic conditions due to protonation/deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.